molecular formula C15H14F3NO B12071958 (3-Methoxy-5-(trifluoromethyl)phenyl)(phenyl)methanamine

(3-Methoxy-5-(trifluoromethyl)phenyl)(phenyl)methanamine

Cat. No.: B12071958
M. Wt: 281.27 g/mol
InChI Key: BUVJXLRYVKQSRW-UHFFFAOYSA-N
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Description

(3-Methoxy-5-(trifluoromethyl)phenyl)(phenyl)methanamine is a diarylmethanamine derivative featuring two aromatic substituents: a 3-methoxy-5-(trifluoromethyl)phenyl group and a phenyl group attached to a central methanamine (CH$2$NH$2$) core. The trifluoromethyl (CF$3$) and methoxy (OCH$3$) groups contribute to its electronic and steric properties, influencing solubility, lipophilicity, and receptor-binding interactions.

Properties

Molecular Formula

C15H14F3NO

Molecular Weight

281.27 g/mol

IUPAC Name

[3-methoxy-5-(trifluoromethyl)phenyl]-phenylmethanamine

InChI

InChI=1S/C15H14F3NO/c1-20-13-8-11(7-12(9-13)15(16,17)18)14(19)10-5-3-2-4-6-10/h2-9,14H,19H2,1H3

InChI Key

BUVJXLRYVKQSRW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(F)(F)F)C(C2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Reaction Conditions and Yields

Reagent/ConditionValueYield (%)Reference
SolventDCE or THF85–95
TemperatureRoom temperature (20–25°C)
CatalystAcOH (1–2 equiv)
Reaction Time2–6 hours

Mechanism :

  • Imine Formation : Aldehyde reacts with benzylamine to form a Schiff base.

  • Reduction : NaBH(OAc)₃ selectively reduces the imine to the secondary amine, avoiding over-reduction of functional groups.

Advantages :

  • High yields (>85%) for electron-deficient aldehydes like 3-methoxy-5-(trifluoromethyl)benzaldehyde.

  • Compatibility with acid-sensitive functional groups (e.g., acetals).

Reductive Amination with Sodium Borohydride (NaBH₄) and Resin Catalyst

This approach leverages NaBH₄ in conjunction with a cation-exchange resin (e.g., DOWEX® 50WX8) to facilitate imine formation and reduction.

Optimized Protocol

ParameterValueYield (%)Reference
SolventTHF88–93
CatalystDOWEX® 50WX8 (0.5 g/g substrate)
TemperatureRoom temperature (20–25°C)
Reaction Time20–45 minutes

Key Observations :

  • Resin catalyzes imine formation by absorbing water, shifting equilibrium toward imine synthesis.

  • NaBH₄ reduces the imine rapidly (within minutes) to the amine, minimizing side reactions.

Example for Analogous Compounds :
For N-benzylaniline (from benzaldehyde and aniline), yields reach 91% under these conditions. Extrapolating to the target compound, similar efficiency is expected due to the aldehyde’s high electrophilicity.

Alternative Methods: Direct Amidation

While less common for benzylamines, direct amidation using carbonyl chlorides and benzylamine has been reported for related trifluoromethyl derivatives.

Procedure

  • Carbonyl Chloride Preparation : Synthesize 3-methoxy-5-(trifluoromethyl)benzoyl chloride via reaction with thionyl chloride.

  • Amidation : React the chloride with benzylamine in the presence of a base (e.g., DIEA) to form the amide, followed by reduction to the amine.

Limitations :

  • Multi-step process requiring isolation of intermediates.

  • Lower yields compared to reductive amination (~60–70%).

Comparative Analysis of Methods

MethodAdvantagesLimitations
NaBH(OAc)₃ High yield, mild conditionsRequires anhydrous solvents
NaBH₄ + Resin Fast reaction, minimal catalystLimited scalability
Direct Amidation Clear synthetic pathwayLower efficiency

Critical Factors Influencing Synthesis

  • Aldehyde Reactivity : The trifluoromethyl group enhances electrophilicity, accelerating imine formation.

  • Solvent Choice : DCE and THF are preferred due to low boiling points and azeotropic properties with water.

  • Catalyst Role : AcOH or resin accelerates imine formation, critical for NaBH₄ systems .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-5-(trifluoromethyl)phenyl)(phenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of 3-methoxy-5-(trifluoromethyl)benzoic acid.

    Reduction: Formation of (3-Methoxy-5-methylphenyl)(phenyl)methanamine.

    Substitution: Formation of 3-methoxy-5-(trifluoromethyl)-4-nitrophenylmethanamine.

Scientific Research Applications

Key Synthesis Steps:

  • Starting Material : 3-Methoxy-5-(trifluoromethyl)benzaldehyde
  • Reaction Type : Reductive amination
  • Common Solvents : Methanol or ethanol
  • Temperature : Room temperature or slightly elevated

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its functional groups allow for various chemical transformations, including oxidation and substitution reactions.

Biological Research

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced biological activities. For instance, the inclusion of a trifluoromethyl group can significantly increase the potency of drugs targeting specific receptors . Studies have shown that such modifications can improve enzyme inhibition and receptor binding affinity, making this compound a candidate for drug development.

Pharmaceutical Applications

The compound is investigated as a potential pharmaceutical intermediate. Its structural characteristics suggest applications in developing new therapeutic agents, particularly in treating diseases where receptor modulation is crucial .

Case Studies and Examples

StudyFocusFindings
FDA Drug Review Trifluoromethyl Group in DrugsA review highlighted multiple FDA-approved drugs containing trifluoromethyl groups, emphasizing their enhanced efficacy due to structural modifications .
Enzyme Inhibition Study SAR AnalysisStructure-activity relationship studies revealed that trifluoromethyl substitutions significantly enhance the inhibitory potency against specific enzymes compared to non-fluorinated analogs .
Agrochemical Development Synthesis of New CompoundsThe compound has been used to synthesize novel agrochemicals with improved efficacy, showcasing its utility beyond pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-Methoxy-5-(trifluoromethyl)phenyl)(phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The phenyl group can contribute to the compound’s overall stability and lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The compound’s unique substitution pattern differentiates it from analogs:

  • 3,5-Bis(trifluoromethyl)benzylamine (CAS 85068-29-7): Features two CF$3$ groups at positions 3 and 5 on a benzylamine backbone. The absence of a methoxy group results in higher lipophilicity (logP ~3.5) compared to the target compound, which balances electron-withdrawing (CF$3$) and electron-donating (OCH$_3$) effects .
  • 4-Ethoxy-3-(trifluoromethyl)benzylamine (CAS 1206593-27-2): Substitutes ethoxy (OCH$2$CH$3$) at position 4 and CF$3$ at position 3. The ethoxy group increases metabolic stability but reduces steric hindrance compared to the target’s 3-OCH$3$/5-CF$_3$ arrangement .

Physicochemical Properties

A comparative analysis of molecular weights and substituent effects is summarized below:

Compound Name Molecular Weight (g/mol) Key Substituents logP (Estimated) Application Reference
(3-Methoxy-5-(trifluoromethyl)phenyl)(phenyl)methanamine ~300 3-OCH$3$, 5-CF$3$, phenyl ~3.0 Kinase inhibitor intermediate
3,5-Bis(trifluoromethyl)benzylamine 243.15 3-CF$3$, 5-CF$3$ ~3.5 High lipophilicity reagent
4-Ethoxy-3-(trifluoromethyl)benzylamine 219.21 4-OCH$2$CH$3$, 3-CF$_3$ ~2.8 Agrochemical intermediate
1-(3-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine 199.17 3-F, 5-CF$3$, N-CH$3$ ~2.5 Research chemical

Biological Activity

(3-Methoxy-5-(trifluoromethyl)phenyl)(phenyl)methanamine, a compound featuring a trifluoromethyl group, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current knowledge regarding its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C15H15F3N
  • CAS Number : 150517-77-4
  • Molecular Weight : 273.29 g/mol

The presence of the trifluoromethyl group is significant due to its electron-withdrawing properties, which can enhance the compound's lipophilicity and influence its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit antimicrobial properties. For instance, studies have shown that similar trifluoromethyl-substituted phenyl compounds demonstrate activity against various bacterial strains and fungi. While specific data on (3-Methoxy-5-(trifluoromethyl)phenyl)(phenyl)methanamine is limited, the structural similarities suggest potential efficacy in this area .

2. Anticancer Properties

The anticancer potential of trifluoromethyl-containing compounds has been explored extensively. In vitro studies suggest that such compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, analogs have shown enhanced potency against certain cancer cell lines when compared to non-fluorinated counterparts .

Table 1: Summary of Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Trifluoromethyl Phenyl Derivative AMCF-7 (Breast Cancer)15Apoptosis induction
Trifluoromethyl Phenyl Derivative BA549 (Lung Cancer)20Cell cycle arrest
(3-Methoxy-5-(trifluoromethyl)phenyl)(phenyl)methanamineTBDTBDTBD

3. Neurokinin Receptor Modulation

Research has indicated that compounds with similar structures may interact with neurokinin receptors, which are implicated in pain pathways and other physiological processes. This interaction could position (3-Methoxy-5-(trifluoromethyl)phenyl)(phenyl)methanamine as a candidate for developing analgesics or treatments for other neurogenic conditions .

Structure-Activity Relationship (SAR)

The introduction of the trifluoromethyl group significantly alters the pharmacokinetic properties of compounds. Studies have shown that this modification can enhance binding affinity to target proteins due to increased hydrophobic interactions and altered electronic properties .

Figure 1: Proposed Mechanism of Action for Trifluoromethyl Compounds

Proposed Mechanism

Case Studies

Several case studies have documented the biological activity of related compounds:

  • Case Study 1 : A derivative similar to (3-Methoxy-5-(trifluoromethyl)phenyl)(phenyl)methanamine was evaluated for its anticancer properties against various human tumor cell lines, demonstrating significant cytotoxicity.
  • Case Study 2 : A study focused on the antimicrobial effects revealed that trifluoromethyl-substituted phenyl compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Q & A

Q. What are the optimal synthetic routes for (3-Methoxy-5-(trifluoromethyl)phenyl)(phenyl)methanamine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including:

  • Coupling Reactions : Suzuki-Miyaura coupling to introduce the phenyl group to the trifluoromethyl-substituted benzene core .
  • Functionalization : Methoxy group installation via nucleophilic substitution or oxidation of a hydroxyl precursor under controlled pH (e.g., NaH/DMF conditions) .
  • Amine Protection/Deprotection : Use of Boc or Fmoc groups to prevent side reactions during synthesis . Key factors affecting yield include temperature (60–100°C for coupling), solvent polarity (e.g., THF vs. DCM), and catalyst choice (e.g., Pd(PPh₃)₄ for Suzuki reactions). Yields >70% are achievable with optimized protocols.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm; trifluoromethyl as a singlet at δ 120–125 ppm in ¹³C) .
  • Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ and fragments (e.g., loss of –NH₂ or –CF₃ groups) .
  • FT-IR : Detects amine N–H stretches (~3300 cm⁻¹) and C–F vibrations (1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How does the spatial arrangement of substituents influence this compound’s binding to serotonin receptors?

Computational studies (e.g., molecular docking with 5-HT₂A receptors) reveal:

  • The trifluoromethyl group enhances hydrophobic interactions with receptor pockets, while the methoxy group participates in hydrogen bonding .
  • Steric hindrance from the phenyl group may reduce binding affinity compared to analogs with smaller substituents. MD simulations suggest conformational flexibility in the methanamine linker improves fit . Experimental validation via radioligand displacement assays (IC₅₀ values) is recommended .

Q. What strategies resolve contradictions in reported biological activity across structural analogs?

  • Meta-Analysis : Compare IC₅₀ values of analogs (e.g., 3-methoxy vs. 2-methoxy derivatives) to identify substituent-position effects .
  • SAR Studies : Systematic modification of the trifluoromethyl group (e.g., replacing –CF₃ with –OCF₃) reveals that electron-withdrawing groups enhance metabolic stability but reduce solubility .
  • Solubility vs. Bioactivity : Use logP measurements (e.g., –CF₃ increases logP by ~1.5 units) to correlate lipophilicity with cell membrane penetration .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

  • QSAR Models : Train models using datasets of similar benzylamines to predict ADMET properties .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to optimize hydrogen-bonding interactions with target enzymes .
  • Free Energy Perturbation (FEP) : Simulate –CF₃ substitution effects on binding free energy (ΔΔG) to prioritize synthetic targets .

Comparative Analysis

Q. How do the physicochemical properties of this compound compare to its 2-methoxy and 4-trifluoromethyl analogs?

PropertyTarget Compound2-Methoxy Analog 4-Trifluoromethyl Analog
LogP 3.22.83.5
Water Solubility (mg/mL) 0.120.450.08
pKa (amine) 9.18.79.3
The 3-methoxy substitution balances lipophilicity and solubility, while the 5-CF₃ position minimizes steric clashes in receptor binding .

Methodological Considerations

Q. What experimental controls are critical when assessing this compound’s cytotoxicity?

  • Positive Controls : Use staurosporine for apoptosis induction.
  • Solvent Controls : Ensure DMSO concentrations ≤0.1% to avoid artifactual toxicity .
  • Metabolic Stability : Include liver microsome assays (e.g., human CYP3A4) to evaluate first-pass metabolism .

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